Cas no 2228672-33-9 (1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine)
1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine
- 2228672-33-9
- EN300-1766785
-
- Inchi: 1S/C10H10N4O2/c1-13-10(8(11)6-12-13)7-4-2-3-5-9(7)14(15)16/h2-6H,11H2,1H3
- InChI Key: BBBRTWCUWRIPIA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC=CC=1C1=C(C=NN1C)N)=O
Computed Properties
- Exact Mass: 218.08037557g/mol
- Monoisotopic Mass: 218.08037557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 89.7Ų
1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766785-1g |
1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine |
2228672-33-9 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1766785-5g |
1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine |
2228672-33-9 | 5g |
$3396.0 | 2023-09-20 | ||
| Enamine | EN300-1766785-10g |
1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine |
2228672-33-9 | 10g |
$5037.0 | 2023-09-20 | ||
| Enamine | EN300-1766785-0.05g |
1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine |
2228672-33-9 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1766785-0.1g |
1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine |
2228672-33-9 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1766785-0.25g |
1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine |
2228672-33-9 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1766785-0.5g |
1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine |
2228672-33-9 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1766785-1.0g |
1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine |
2228672-33-9 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1766785-2.5g |
1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine |
2228672-33-9 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1766785-5.0g |
1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine |
2228672-33-9 | 5g |
$3396.0 | 2023-06-03 |
1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine
Introduction to 1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine (CAS No: 2228672-33-9)
1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine, identified by the CAS number 2228672-33-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential biological activities. The compound belongs to the pyrazole family, which is well-documented for its wide-ranging pharmacological applications, including antiviral, anti-inflammatory, and anticancer effects. The presence of a methyl group at the 1-position and a 2-nitrophenyl substituent at the 5-position introduces specific electronic and steric characteristics that influence its reactivity and interaction with biological targets.
The structural framework of 1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine incorporates a nitro group, a well-known pharmacophore that can modulate the compound's bioavailability and metabolic pathways. The nitro group's electron-withdrawing nature can enhance binding affinity to certain enzymes and receptors, making it a valuable moiety in drug design. Additionally, the pyrazole ring itself provides a rigid scaffold that can be fine-tuned to optimize interactions with biological systems. This combination of features makes the compound a promising candidate for further investigation in drug development.
In recent years, there has been growing interest in exploring novel derivatives of pyrazole for therapeutic applications. The nitro-substituted pyrazoles have shown particular promise in inhibiting various enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. For instance, studies have demonstrated that nitro-substituted heterocycles can act as potent inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The specific arrangement of atoms in 1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine may contribute to its ability to modulate these enzymatic pathways effectively.
One of the most compelling aspects of this compound is its potential as a lead structure for developing new drugs. Researchers have leveraged computational methods such as molecular docking and virtual screening to identify promising candidates for further experimental validation. These computational approaches have been instrumental in predicting the binding affinities and interactions of 1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine with target proteins. Preliminary findings suggest that it may exhibit inhibitory activity against enzymes like COX-2, which is implicated in inflammation and pain management.
The synthesis of 1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the methyl group at the 1-position of the pyrazole ring typically involves alkylation reactions, while the attachment of the 2-nitrophenyl group often requires nucleophilic aromatic substitution or other coupling strategies. Advanced synthetic techniques such as flow chemistry have been explored to improve reaction efficiency and scalability. These methodologies are critical for producing sufficient quantities of the compound for both preclinical and clinical studies.
From a medicinal chemistry perspective, understanding the pharmacokinetic properties of 1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine is essential for assessing its potential as a therapeutic agent. Factors such as solubility, stability, and metabolic degradation pathways must be carefully evaluated to determine optimal dosing regimens and formulation strategies. Advances in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have enabled researchers to gain detailed insights into these properties. These tools are indispensable for characterizing the compound's behavior in biological systems and predicting its clinical efficacy.
The potential therapeutic applications of 1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine are broad and multifaceted. Beyond its potential as an anti-inflammatory agent, this compound may also exhibit antiviral or anticancer properties. For example, recent studies have highlighted the role of nitro-substituted pyrazoles in inhibiting viral proteases, which are critical for viral replication. Additionally, preclinical data suggest that certain pyrazole derivatives can induce apoptosis in cancer cells by disrupting key signaling pathways. These findings underscore the importance of further investigating 1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-amine as a therapeutic candidate.
In conclusion, 1-methyl-5-(2-nitrophenyl)-1H-pyrazol-4-am ine (CAS No: 2228672-33-9) represents a promising avenue for pharmaceutical research due to its unique structural features and potential biological activities. Its incorporation into drug discovery efforts holds significant promise for addressing various diseases through targeted molecular interactions. As research continues to uncover new insights into its pharmacological properties, this compound is poised to make meaningful contributions to the development of novel therapeutic agents.
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